molecular formula C8H11NaO3 B2770021 Sodium 3-(2-oxocyclopentyl)propanoate CAS No. 2413878-99-4

Sodium 3-(2-oxocyclopentyl)propanoate

Cat. No.: B2770021
CAS No.: 2413878-99-4
M. Wt: 178.163
InChI Key: QKUUVUYXBIXFFX-UHFFFAOYSA-N
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Description

Sodium 3-(2-oxocyclopentyl)propanoate is a chemical compound with the molecular formula C8H11NaO3 It is a sodium salt derivative of 3-(2-oxocyclopentyl)propanoic acid

Scientific Research Applications

Sodium 3-(2-oxocyclopentyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Sodium;3-(2-oxocyclopentyl)propanoate, also known as Loxoprofen Sodium Dihydrate , primarily targets the enzyme cyclooxygenase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase . This inhibition results in a decrease in the production of prostaglandins , thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by Sodium;3-(2-oxocyclopentyl)propanoate is the prostaglandin biosynthesis pathway . By inhibiting cyclooxygenase, the compound disrupts this pathway, leading to a reduction in the levels of prostaglandins. This has downstream effects on various physiological processes mediated by prostaglandins, including inflammation and pain sensation.

Pharmacokinetics

The compound is rapidly biotransformed into an active metabolite, the trans-OH form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2-oxocyclopentyl)propanoate typically involves a multi-step process. One potential synthetic route starts with the conversion of norcamphor to 4,4-Dimethyl-2-oxabicyclo[3.2.1]octan-3-one. This intermediate is then transformed into 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone, followed by subsequent modifications to achieve the desired this compound.

Another method involves a heating reaction on dumasin and morpholine, followed by the addition of acrylate. The resulting product undergoes a thermal reaction to form 3-(2-oxocyclopentyl)propionic ester, which is then hydrolyzed to obtain 3-(2-oxocyclopentyl)propionic acid. The final step involves neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, with reaction conditions carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-(2-oxocyclopentyl)propanoate: This compound is structurally similar but may have different substituents or functional groups.

    Loxoprofen Sodium: A non-steroidal anti-inflammatory drug with a similar cyclopentyl structure.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

sodium;3-(2-oxocyclopentyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3.Na/c9-7-3-1-2-6(7)4-5-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBMNNHCXVCPGQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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